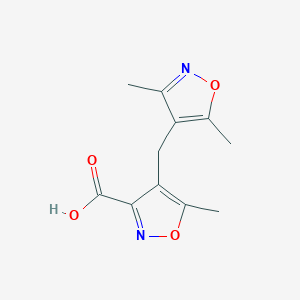

4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-5-8(6(2)16-12-5)4-9-7(3)17-13-10(9)11(14)15/h4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVIGRPELVFYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=C(ON=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cyclization reactions. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in heterocyclic core substitutions, linker groups, or functional moieties. Key examples include:

Pyrazole-Substituted Analogs

- 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS: 957514-12-4):

Nitro-Substituted Derivatives

- 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS: 1006441-85-5): Introduces a nitro group on the pyrazole ring.

Biisoxazole Derivatives

Physicochemical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Purity | Key Substituents |

|---|---|---|---|---|

| Target Compound (CAS: 956628-37-8) | C₁₀H₁₁N₃O₃ | 221.21 | 95% | Isoxazole-methyl, carboxylic acid |

| Pyrazole Analog (CAS: 957514-12-4) | C₁₂H₁₃N₃O₃ | 235.24 | 95% | Pyrazole-methyl, carboxylic acid |

| Nitro Derivative (CAS: 1006441-85-5) | C₁₂H₁₂N₄O₅ | 292.25 | N/A | Pyrazole-nitro, carboxylic acid |

| Hydrochloride Salt (CAS: 1257842-91-3) | C₁₂H₁₄ClN₃O₃ | 283.71 | 95% | Pyrazole-methyl, hydrochloride salt |

Notes:

Biological Activity

4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 236.23 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen, characteristic of isoxazole derivatives.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

| Molecular Formula | CHNO |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 887679-11-0 |

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The agar-well diffusion method was employed to assess the antibacterial activities, revealing notable zones of inhibition against Gram-positive and Gram-negative bacteria.

Case Study: In a comparative study of isoxazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, indicating its potential as an antibacterial agent .

Antiviral Activity

Isoxazole derivatives are also being explored for their antiviral properties. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or host cell pathways.

Research Findings: A recent study highlighted the antiviral efficacy of certain isoxazole compounds against influenza viruses, suggesting that modifications in their chemical structure could enhance their effectiveness .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Various derivatives have been synthesized and evaluated for their activity against cancer cell lines.

Key Findings:

- Cell Line Studies: Compounds derived from isoxazoles were tested against lung cancer A549 cells. Some derivatives showed excellent anticancer activity comparable to doxorubicin, a standard chemotherapeutic agent .

- Mechanism of Action: The mechanism involves apoptosis induction in cancer cells through modulation of specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It binds to enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Receptor Modulation: The compound may modulate receptor activity, influencing downstream signaling cascades that affect cellular functions.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Reference |

|---|---|---|---|---|

| Cyclization | NaH, DMF, 80°C | 65–70 | 3,5-dimethylisoxazole-4-methyl chloride | |

| Oxidation | KMnO₄, H₂O, 25°C | 45–50 | 4-formyl-isoxazole derivative |

Advanced Question: How can researchers optimize regioselectivity during the synthesis of isoxazole derivatives like this compound?

Methodological Answer:

Regioselectivity challenges arise from the electronic and steric effects of substituents on the isoxazole ring. Strategies include:

- Steric Control : Use bulky directing groups (e.g., tert-butyl esters) to block undesired substitution sites .

- Catalytic Methods : Employ transition-metal catalysts (e.g., Pd or Cu) to direct cross-coupling reactions at specific positions .

- Computational Modeling : Pre-screen substituent effects using DFT calculations to predict reactive sites .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the methyl/isoxazole substitution pattern. Key signals include:

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and isoxazole C=N stretch at ~1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₁₃N₂O₄⁺) .

Advanced Question: How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .

- Dose-Response Studies : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify true dose dependencies .

- Target-Specific Assays : Use isoform-selective enzyme inhibition assays (e.g., COX-2 vs. COX-1) to clarify mechanisms .

Basic Question: What are the solubility properties of this compound in common solvents?

Methodological Answer:

The carboxylic acid group confers polar solubility, while the isoxazole rings reduce hydrophilicity.

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 55 ± 3 | 25°C | |

| Water | <0.1 | pH 7.4 | |

| Methanol | 12 ± 2 | 25°C |

Advanced Question: What computational tools are suitable for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against glutamate receptor subtypes (e.g., AMPA or NMDA receptors) due to structural similarity to known ligands .

- QSAR Modeling : Train models on isoxazole derivatives with reported IC₅₀ values to predict activity against kinases or proteases .

- ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity risks .

Basic Question: How stable is this compound under typical storage conditions?

Methodological Answer:

- Short-Term Stability : Stable at 4°C for 1–2 weeks in DMSO or dry form .

- Long-Term Stability : Store at –20°C under argon to prevent hydrolysis of the carboxylic acid group .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition .

Advanced Question: How can researchers design analogs to enhance the compound’s metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to reduce glucuronidation .

- Methylation : Introduce methyl groups at the 3- or 5-position of the isoxazole to block cytochrome P450-mediated oxidation .

- Prodrug Strategies : Convert the carboxylic acid to an ethyl ester for improved membrane permeability, with in vivo hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.